Rubidium hexafluoroarsenate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

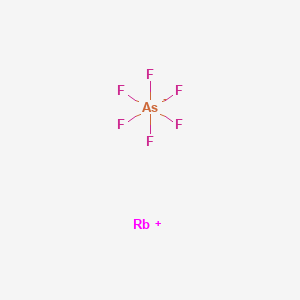

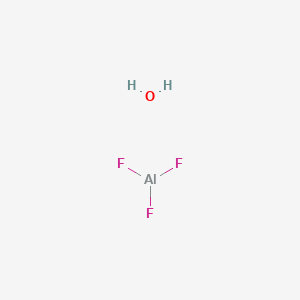

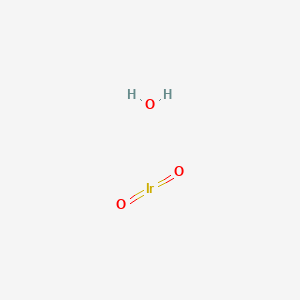

Rubidium hexafluoroarsenate is a chemical compound with the molecular formula AsF6Rb . The rubidium atom has a radius of 248 pm and a Van der Waals radius of 303 pm. Rubidium is highly reactive, with properties similar to other Group 1 alkali metals, e.g., rapid oxidation in air .

Synthesis Analysis

Rubidium hexafluoroarsenate can be prepared by the exchange reaction between lithium hexafluoroarsenate and rubidium carbonate . The reaction product is then dried under dynamic vacuum at elevated temperatures .Molecular Structure Analysis

Rubidium hexafluoroarsenate undergoes a structural transformation from the rhombohedral to the cubic phase in the range 305–436 K .Chemical Reactions Analysis

The heat capacity of rubidium hexafluoroarsenate was measured from 300 to 700 K by differential scanning calorimetry . The results indicate that the structural transformation from the rhombohedral to the cubic phase occurs in the range 305–436 K through an intermediate stable phase and reaches isothermal completion in a narrow temperature range of 407–409 K .Physical And Chemical Properties Analysis

Rubidium hexafluoroarsenate is a powder that is soluble in water . Its molecular weight is 274.38 .科学的研究の応用

Phase Transition Studies

Rubidium hexafluoroarsenate undergoes a structural transformation from rhombohedral to cubic phase between 305–436 K. This transition, studied through calorimetry, is of the order–disorder type and is characterized by an enthalpy change of 10.90 ± 0.03 kJ/mol and an entropy change of 26.39 ± 0.08 J/(K mol) . Such studies are crucial for understanding the thermodynamic properties and behavior of materials under different temperature conditions.

Thermodynamic Property Evaluation

The heat capacity of RbAsF₆ has been measured from 300 to 700 K, providing valuable data for evaluating its thermodynamic properties over a wide temperature range . This information is essential for applications that require precise thermal management and stability analysis.

Semiconductor Research

Arsenic compounds like RbAsF₆ are explored for their potential applications in semiconductor technology. Arsenic is used in semiconductors such as indium arsenide, silicon arsenide, and tin arsenide, and as a doping agent in solid-state devices like transistors . Research into the electronic properties of RbAsF₆ could lead to advancements in this field.

Solid-State NMR Spectroscopy

Rubidium hexafluoroarsenate can be used in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy to study the reorientation of AsF₆⁻ ions in solids. This application is significant for understanding the dynamics and structural aspects of materials at the atomic level .

High-Pressure Polymorphism

The study of vibrational spectra and high-pressure polymorphism of RbAsF₆ contributes to the knowledge of force constants and the behavior of materials under extreme conditions. This research can inform the development of materials that need to withstand high pressures .

Electrical Conductivity Analysis

Investigations into the electrical conductivity of crystalline hexafluoroarsenates like RbAsF₆ are important for developing new materials with specific electrical properties. Understanding the conductivity behavior of RbAsF₆ can lead to innovations in electronic devices and components .

作用機序

Safety and Hazards

Rubidium hexafluoroarsenate is toxic if swallowed or inhaled . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

特性

IUPAC Name |

hexafluoroarsenic(1-);rubidium(1+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsF6.Rb/c2-1(3,4,5,6)7;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUSNUSHTOTAKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[As-](F)(F)(F)(F)F.[Rb+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsF6Rb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557420 |

Source

|

| Record name | Rubidium hexafluoroarsenate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.380 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rubidium hexafluoroarsenate | |

CAS RN |

43023-95-6 |

Source

|

| Record name | Rubidium hexafluoroarsenate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B1591471.png)